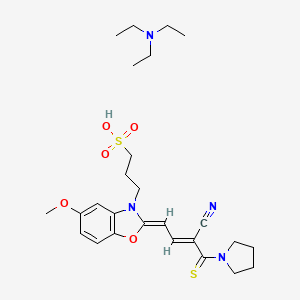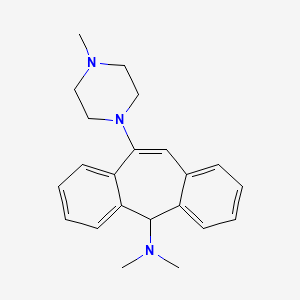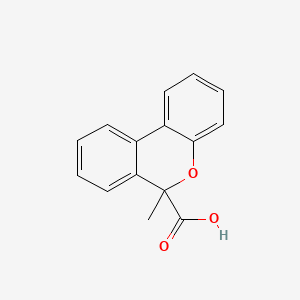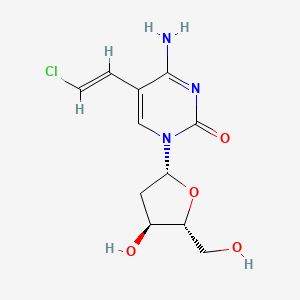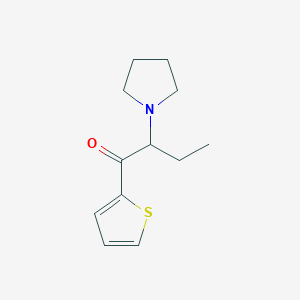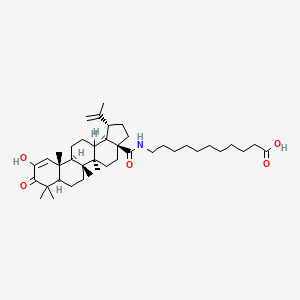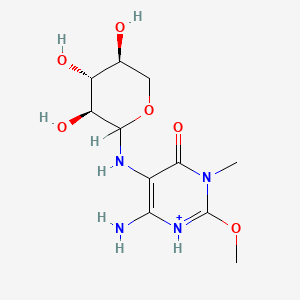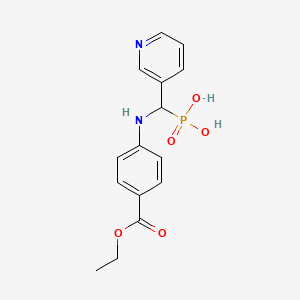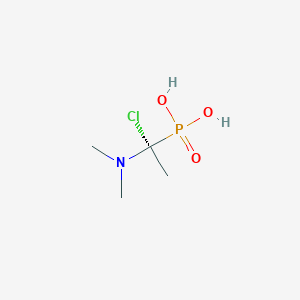
1-(Dimethylamino)-1-chloroethane-1-phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylamino)-1-chloroethane-1-phosphonic acid is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a dimethylamino group, a chloroethane moiety, and a phosphonic acid group, making it a versatile molecule for chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-1-chloroethane-1-phosphonic acid typically involves the reaction of dimethylamine with chloroethane-1-phosphonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the demand for this compound in various applications. The industrial methods focus on optimizing the reaction efficiency, minimizing waste, and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)-1-chloroethane-1-phosphonic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Hydrolysis: The phosphonic acid group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of phosphonic acid derivatives, while oxidation and reduction reactions can produce different oxidation states of the phosphorus atom.
Scientific Research Applications
1-(Dimethylamino)-1-chloroethane-1-phosphonic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-1-chloroethane-1-phosphonic acid involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phosphonic acid group can form coordination complexes with metal ions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(Dimethylamino)-1-chloroethane-1-phosphonic acid: shares similarities with other organophosphorus compounds such as:
Uniqueness
What sets this compound apart from similar compounds is the combination of its functional groups, which confer unique reactivity and potential applications. The presence of both a dimethylamino group and a phosphonic acid group allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Properties
CAS No. |
71550-35-1 |
|---|---|
Molecular Formula |
C4H11ClNO3P |
Molecular Weight |
187.56 g/mol |
IUPAC Name |
[(1R)-1-chloro-1-(dimethylamino)ethyl]phosphonic acid |
InChI |
InChI=1S/C4H11ClNO3P/c1-4(5,6(2)3)10(7,8)9/h1-3H3,(H2,7,8,9)/t4-/m1/s1 |
InChI Key |
QTSXVZKMXPJJMS-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@@](N(C)C)(P(=O)(O)O)Cl |
Canonical SMILES |
CC(N(C)C)(P(=O)(O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


